5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
Overview
Description
5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline: is a synthetic organic compound with the molecular formula C18H14F3NO2 and a molecular weight of 333.313 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is used as a building block in organic synthesis, particularly in the development of novel quinoline derivatives with potential biological activities .
Biology and Medicine: This compound has been studied for its potential as an enzyme inhibitor, antibacterial, antineoplastic, and antiviral agent. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of materials with unique properties, such as liquid crystals and dyes. Its fluorescent properties make it valuable in the field of optoelectronics .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 6,7-Dimethoxy-4-phenylquinazoline
- 4-Chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline
- 2-Chloro-5,8-dimethoxy-4-(pentadecyl)quinoline
Uniqueness: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-23-12-8-15-17(16(9-12)24-2)13(18(19,20)21)10-14(22-15)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOJJPFIQWTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129633-26-7 | |
Record name | 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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